
Spectroscopic Analysis: A Comparative Guide to
the Reduction of Benzophenone to

Diphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromo-2-butanone

Cat. No.: B1330396 Get Quote

This guide provides a detailed spectroscopic comparison of the starting material,

benzophenone, and its reduction product, diphenylmethanol. The transformation from a ketone

to a secondary alcohol is a fundamental reaction in organic synthesis, and the changes in

molecular structure are clearly evidenced by infrared (IR) spectroscopy, nuclear magnetic

resonance (NMR) spectroscopy, and mass spectrometry (MS). The data presented herein

serves as a valuable resource for researchers and scientists in the field of drug development

and chemical synthesis to monitor reaction progress and confirm product identity.

Reaction Overview: Ketone Reduction
The reduction of benzophenone to diphenylmethanol is a classic example of the conversion of

a carbonyl group to a hydroxyl group. This is typically achieved using a reducing agent such as

sodium borohydride (NaBH₄) in an alcoholic solvent. The hydride from the reducing agent

attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide

yields the secondary alcohol.

Chemical Equation: C₁₃H₁₀O (Benzophenone) + [H] → C₁₃H₁₂O (Diphenylmethanol)

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of benzophenone and

diphenylmethanol, highlighting the distinct changes that occur upon reduction.
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Table 1: Infrared (IR) Spectroscopy Data
Functional Group

Benzophenone

(Starting Material)

Diphenylmethanol

(Product)

Interpretation of

Change

O-H (Alcohol) Absent

~3600-3200 cm⁻¹

(Broad, Strong)[1][2]

[3]

Appearance of a

broad O-H stretching

band confirms the

formation of the

alcohol functional

group.

C=O (Ketone)
~1655 cm⁻¹ (Strong,

Sharp)[3][4][5]
Absent

Disappearance of the

strong carbonyl

stretching peak

indicates complete

reduction of the

ketone.

sp² C-H (Aromatic)
~3100-3000 cm⁻¹

(Medium)[4][6]

~3100-3000 cm⁻¹

(Medium)[2]

These peaks remain,

as the aromatic rings

are unchanged by the

reaction.

C-O (Alcohol) Absent
~1032 cm⁻¹ (Medium)

[2]

Appearance of the C-

O stretching vibration

further supports the

presence of the

alcohol group.

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)
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Proton Environment
Benzophenone

(Starting Material)

Diphenylmethanol

(Product)

Interpretation of

Change

Aromatic Protons (Ar-

H)

~7.8-7.4 ppm (m,

10H)[4]

~7.4-7.2 ppm (m,

10H)[7]

The aromatic proton

signals remain,

though their chemical

environment is slightly

altered by the new

functional group.

Methine Proton (-

CHOH)
Absent ~5.88 ppm (d, 1H)[7]

A new doublet

appears,

characteristic of the

proton on the carbon

now bonded to the

hydroxyl group.

Hydroxyl Proton (-OH) Absent ~2.24 ppm (d, 1H)[7]

A new doublet

corresponding to the

alcohol proton is

observed. Its coupling

to the methine proton

confirms their

proximity.

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)
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Carbon Environment
Benzophenone

(Starting Material)

Diphenylmethanol

(Product)

Interpretation of

Change

Carbonyl Carbon

(C=O)
~196.7 ppm[8] Absent

The downfield signal

for the carbonyl

carbon disappears

entirely upon

reduction.

Methine Carbon (-

CHOH)
Absent ~76.3 ppm[7]

A new signal appears

in the upfield region,

typical for an sp³

carbon attached to an

electronegative

oxygen atom.

Aromatic Carbons (C-

ipso)
~137.5 ppm ~143.8 ppm[7]

The chemical shift of

the carbon directly

attached to the

functional group

changes significantly.

Aromatic Carbons (C-

ortho, meta, para)

~132.4, 130.0, 128.2

ppm[9]

~128.5, 127.6, 126.5

ppm[7]

Shifts in the aromatic

region reflect the

altered electronic

effect of the new

alcohol group

compared to the

ketone.

Table 4: Mass Spectrometry (Electron Ionization) Data
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Parameter
Benzophenone

(Starting Material)

Diphenylmethanol

(Product)

Interpretation of

Change

Molecular Ion Peak

(M⁺)
m/z = 182[10][11] m/z = 184[12][13]

The molecular ion

peak increases by 2

mass units, consistent

with the addition of

two hydrogen atoms

during reduction.

Key Fragment m/z = 105 (C₆H₅CO⁺) m/z = 167 ([M-OH]⁺)

The fragmentation

pattern changes,

reflecting the new

structure. The product

readily loses a

hydroxyl radical.

Key Fragment m/z = 77 (C₆H₅⁺)
m/z = 105

([C₆H₅CHOH]⁺)

The stable phenyl

cation is a major

fragment in both, but

the product also

shows a significant

fragment from

cleavage next to the

alcohol.

Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.

Infrared (IR) Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation: A small amount of the solid sample (starting material or product) is

placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background

spectrum of the clean ATR crystal is taken prior to sample analysis. Typically, 16-32 scans

are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include

a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 free induction

decays (FIDs).

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is performed to obtain

singlets for each unique carbon. A longer relaxation delay (2-5 seconds) and a larger number

of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron

Ionization (EI) source.

Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile

solvent like dichloromethane or ethyl acetate.

GC Separation: 1 µL of the sample solution is injected into the GC. A non-polar capillary

column (e.g., DB-5) is used to separate the compound from any impurities or solvent. The

oven temperature is ramped (e.g., from 100°C to 250°C) to ensure elution.

MS Detection (EI): As the compound elutes from the GC column, it enters the ion source

where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to

detect the molecular ion and fragment ions.
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Visualizing the Process and Transformation
The following diagrams illustrate the experimental workflow and the chemical changes reflected

in the spectra.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Starting Material
(Benzophenone)

FTIR-ATR NMR (¹H & ¹³C)GC-MS (EI)

Product
(Diphenylmethanol)

Comparative Data Tables

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic comparison.
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Starting Material: Benzophenone

Product: Diphenylmethanol

C=O group IR: ~1655 cm⁻¹
 stretch

¹³C NMR: ~197 ppm signal

Reduction
[NaBH₄]

-CH-OH group
IR: ~3300 cm⁻¹ (O-H)

~1032 cm⁻¹ (C-O)
 stretches

¹³C NMR: ~76 ppm
¹H NMR: ~5.9 ppm

 signals

Click to download full resolution via product page

Caption: Key functional group and spectroscopic signal changes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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